molecular formula C11H13NO2 B1335146 2-Phenyl-pyrrolidine-2-carboxylic acid CAS No. 25860-44-0

2-Phenyl-pyrrolidine-2-carboxylic acid

Cat. No.: B1335146
CAS No.: 25860-44-0
M. Wt: 191.23 g/mol
InChI Key: CQAXKUDMMFGQDY-UHFFFAOYSA-N
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Description

2-Phenyl-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Pyrrolidinecarboxylic acid scaffolds are of significant interest in drug discovery, exemplified by their use as intermediates in the synthesis of novel therapeutic agents, such as anticonvulsant compounds . Furthermore, structurally related pyrrolidine-2-carboxylic acid derivatives are widely utilized as chiral catalysts or chiral derivatization reagents, enabling the stereoselective synthesis and analytical separation of complex molecules . The phenyl substituent on the pyrrolidine ring provides a handle for further chemical modification, making this compound a valuable precursor for developing pharmaceuticals, ligands, and other biologically active molecules. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10(14)11(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAXKUDMMFGQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390105
Record name 2-Phenyl-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25860-44-0
Record name 2-Phenyl-pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25860-44-0
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Mechanism of Action

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biological Activity

2-Phenyl-pyrrolidine-2-carboxylic acid (2-P-PCA) is a heterocyclic compound with significant biological activity, primarily due to its structural features, which include a pyrrolidine ring and a carboxylic acid functional group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in neuroprotection and antimicrobial activity.

Chemical Structure and Properties

2-P-PCA has the molecular formula C11H13NO2C_{11}H_{13}NO_2 and features a five-membered nitrogen-containing ring. The presence of the phenyl group and carboxylic acid provides sites for chemical modifications, enhancing its versatility in drug design. The compound's structure allows it to interact effectively with various biological targets, making it a candidate for further pharmacological studies .

Neuroprotective Effects

Research indicates that 2-P-PCA exhibits neuroprotective properties. It has been studied for its potential to inhibit certain enzymatic pathways associated with neurodegenerative diseases. Its structural similarity to proline suggests that it may act as a proline analog, which could facilitate its incorporation into peptides and influence protein folding mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of 2-P-PCA display significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Synthesis and Derivatives

Several synthetic pathways have been developed to produce 2-P-PCA, allowing researchers to obtain this compound with varying degrees of purity and yield. Notably, derivatives such as Fmoc-(2S,5R)-5-phenyl-pyrrolidine-2-carboxylic acid are utilized in peptide synthesis, highlighting the compound's role as a building block in organic chemistry .

Antibacterial Evaluation

A study evaluated the antibacterial activity of various derivatives of 2-P-PCA against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the phenyl group significantly enhanced antibacterial potency. For example, compounds with shorter side chains exhibited better activity against Gram-positive bacteria compared to their longer-chain counterparts .

CompoundActivity Against S. aureusActivity Against E. coli
5aModerateLow
5bHighModerate
ControlHigh (Ampicillin)High (Gentamicin)

Neuroprotective Studies

In vitro studies have demonstrated that 2-P-PCA can protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to reduce cell death by modulating antioxidant enzyme activity and inhibiting pro-apoptotic signaling pathways .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Neurological Agents
2-Phenyl-pyrrolidine-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its derivatives have been shown to exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and other seizure-related conditions .

Therapeutic Uses
The compound has been implicated in the development of drugs for various diseases, including myocardial ischemia, congestive heart failure, and hypertension. Research indicates that derivatives of pyrrolidine-2-carboxylic acid can act as inhibitors of zinc hydrolase activity, which is relevant in treating conditions associated with these diseases .

Disease Potential Application
Myocardial IschemiaInhibition of zinc hydrolase activity
Congestive Heart FailureTherapeutic agents derived from pyrrolidine derivatives
HypertensionDevelopment of selective inhibitors

Peptide Chemistry

In peptide synthesis, this compound acts as a protecting group for amino acids. This role is crucial in constructing complex peptide chains with enhanced yields and purity . The ability to protect functional groups during synthesis allows for more efficient assembly of peptides that are vital for drug development.

Organic Synthesis

The compound is valuable in organic chemistry for exploring new reaction pathways and developing innovative synthetic methodologies. Its unique structure facilitates various reactions, including cyclizations and functional group transformations, which are essential in creating complex organic molecules .

Case Study: Synthesis Methodology
A recent study demonstrated the use of this compound as a key reagent in synthesizing bioactive compounds under environmentally friendly conditions. The methodology showcased high product yields and reduced reaction times compared to traditional methods .

Material Science

In material science, this compound contributes to the development of advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance for applications in coatings, adhesives, and biomedical devices .

Biological Studies

Researchers utilize this compound to investigate its interactions with various biological targets. Studies have shown that derivatives can modulate biological activities relevant to disease mechanisms, aiding in the discovery of new therapeutic agents .

Example: Antidiabetic Research
Recent investigations into polyhydroxylated pyrrolidines have highlighted their potential as dual-target inhibitors for enzymes involved in glucose metabolism. This suggests that modifications of this compound could lead to novel treatments for diabetes by simultaneously inhibiting α-glucosidase and aldose reductase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Derivatives

(2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic Acid
  • Structure : A phenyl ring with a 3-carboxyl group and a pyrrolidine-2-carboxylic acid backbone.
  • Pharmacology: Acts as a broad-range ionotropic glutamate receptor (iGluR) antagonist. Demonstrates preferential binding to GluK3 (Ki = 0.87 μM) over GluK1 (Ki = 4.8 μM) .
  • Structural Insights : X-ray crystallography reveals that the 3-carboxyphenyl ring mimics the distal carboxylate of kainate, inducing domain openings in receptor ligand-binding domains (LBDs) (17.3–18.8° in GluA2-LBD) .
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic Acid
  • Structure: Lacks the 3-carboxyl group on the phenyl ring (C₁₁H₁₃NO₂).
  • Applications: Used as a pharmaceutical ingredient, particularly in amino acid-based therapies .
  • Key Difference : Absence of the 3-carboxyl group reduces receptor binding specificity compared to its carboxyphenyl analog .
(2S,4R)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure: Hydrochloride salt with a phenyl group at the 4-position (C₁₁H₁₄ClNO₂).
  • Properties : Enhanced aqueous solubility due to the hydrochloride salt, making it suitable for in vitro studies .

Functional Group Modifications

4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid
  • Structure: Hydroxymethyl substituent at the 4-position (C₆H₁₁NO₅).
  • Properties : Increased polarity improves water solubility, advantageous for drug delivery systems .
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride
  • Structure: Fluorinated benzyl group at the 2-position (C₁₂H₁₃FNO₂·HCl).
  • Impact : Fluorine enhances metabolic stability and bioavailability via electronic effects .

Heterocyclic Analogs

5-Phenylpyrimidine-2-carboxylic Acid
  • Structure : Pyrimidine ring with a phenyl group and carboxylic acid (C₁₁H₈N₂O₂).
  • The pyrimidine ring may engage in π-π stacking distinct from pyrrolidine’s conformational flexibility .

Protected Derivatives

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid
  • Structure: Boc-protected amine (C₁₆H₂₁NO₄).
  • Utility : The Boc group enhances stability during synthetic procedures, reducing side reactions .

Key Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Key Substituent(s) Pharmacological Activity Key Findings/References
2-Phenyl-pyrrolidine-2-carboxylic acid C₁₁H₁₃NO₂ Phenyl (2-position) Scaffold for bioactive molecules Basis for SAR studies
(2S,3R)-3-(3-Carboxyphenyl)-... C₁₂H₁₃NO₄ 3-Carboxyphenyl (3-position) iGluR antagonist (GluK3 Ki=0.87 μM) Domain opening in GluA2-LBD
5-Phenylpyrimidine-2-carboxylic acid C₁₁H₈N₂O₂ Pyrimidine ring Unknown Distinct π-π interactions
(S)-2-(2-Fluorobenzyl)-... HCl C₁₂H₁₃FNO₂·HCl 2-Fluorobenzyl Enhanced metabolic stability Improved bioavailability

Table 2: Physical and Chemical Properties

Compound Name Solubility Molecular Weight (g/mol) Stereochemistry
This compound Low (hydrophobic) 191.23 Racemic or chiral
(2S,4R)-4-Phenyl-... HCl High (aqueous) 227.69 2S,4R
4-(Hydroxymethyl)-... Moderate (polar) 161.16 2R,4S

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-pyrrolidine-2-carboxylic acid, and how can purity be ensured?

The synthesis typically involves cyclization of phenyl-substituted precursors or chiral resolution of racemic mixtures. For example, Boc-protected derivatives (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) are synthesized via asymmetric catalysis or enzymatic resolution, followed by deprotection . Purity (>97%) is verified using HPLC with chiral stationary phases, as demonstrated in studies on structurally related pyrrolidine carboxylic acids . Safety protocols (e.g., inert gas environments, controlled temperature) are critical to prevent racemization or decomposition .

Q. How is the stereochemical integrity of this compound validated?

X-ray crystallography is the gold standard for confirming absolute configuration. For instance, (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid was resolved using Cu Kα radiation and Flack parameter analysis, ensuring accurate stereochemical assignment . Polarimetry and circular dichroism (CD) spectroscopy complement crystallographic data for dynamic stereochemical monitoring .

Q. What safety precautions are essential during handling and disposal?

While the compound is not classified as hazardous, standard lab safety measures apply:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .
  • Ventilation : Use fume hoods during synthesis to mitigate vapor exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for pyrrolidine derivatives?

Discrepancies in structure-activity relationships (SAR) often arise from stereochemical variations or assay conditions. For example:

  • Chiral centers : The (2S,4R) configuration in Boc-protected analogs shows higher receptor affinity compared to (2R,4S) isomers, as seen in AT1 receptor ligand studies .
  • Assay standardization : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-validate results .

Q. What strategies mitigate racemization during peptide coupling involving this compound?

Racemization is minimized by:

  • Low-temperature coupling : Use 0–4°C with coupling agents like HATU or DIC/HOBt .
  • Protecting groups : Boc or Fmoc groups stabilize the α-carbon, reducing base-induced epimerization .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC at each synthetic step .

Q. How do computational models predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations optimize interactions with biological targets. For example:

  • Conformational analysis : The pyrrolidine ring’s puckering mode (e.g., envelope vs. twist) influences binding to enzymes like prolyl oligopeptidase .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for derivatization (e.g., carboxylate group modifications) .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency for intermediates .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
  • Process intensification : Continuous flow systems reduce side reactions and improve scalability .

Q. What analytical techniques differentiate polymorphs of this compound?

  • PXRD : Identifies crystalline vs. amorphous forms .
  • Thermogravimetric analysis (TGA) : Detects solvate/hydrate formation during crystallization .
  • Solid-state NMR : Resolves hydrogen-bonding networks affecting stability .

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